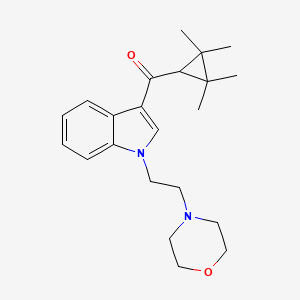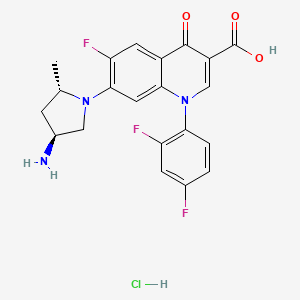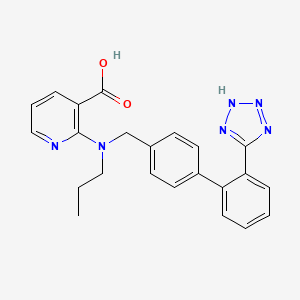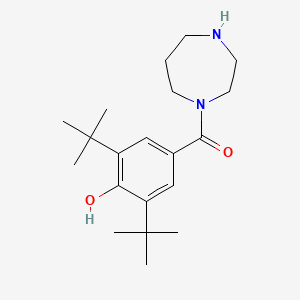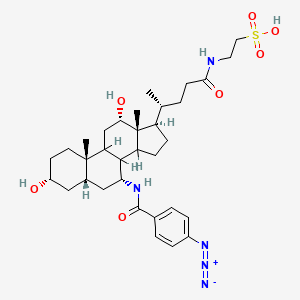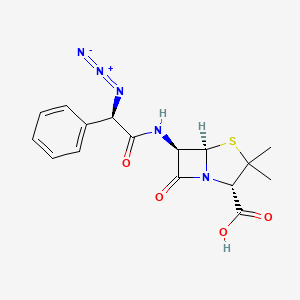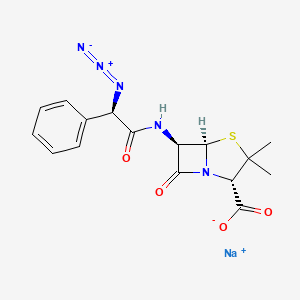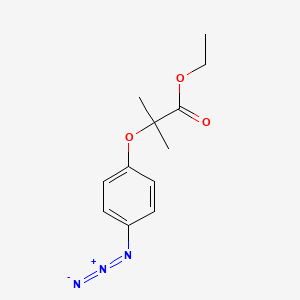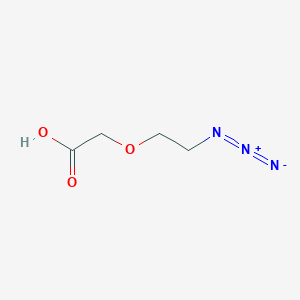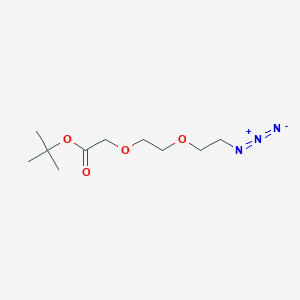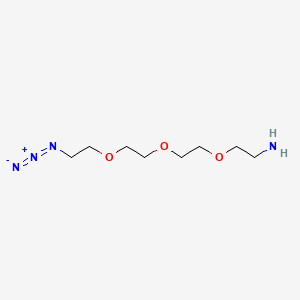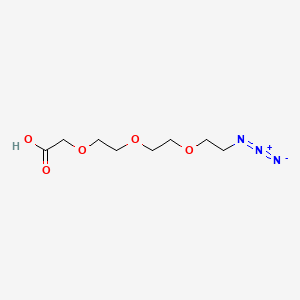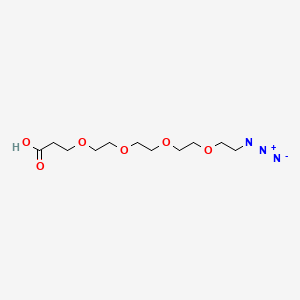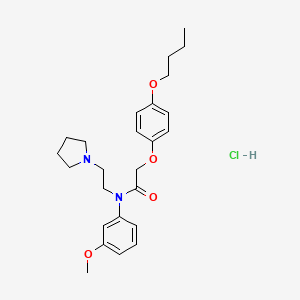
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Opioid Agonist Properties
A study describes the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. This includes the investigation of variants in N-acyl, N-alkyl, and amino functions, leading to the discovery of potent compounds with opioid kappa agonist properties. These compounds exhibit potent naloxone-reversible analgesic effects in mouse models, highlighting their potential therapeutic applications (Barlow et al., 1991).
Conformational Analysis in Drug Development
Another research focuses on the conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, aiding in the development of novel opioid kappa agonists. This study emphasizes the importance of the conformational properties of these compounds in achieving their agonist properties and potential therapeutic benefits (Costello et al., 1991).
Metabolism in Human and Rat Liver Microsomes
A study conducted in 2000 examines the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential toxicological implications of acetamide derivatives, contributing to a better understanding of their behavior in biological systems (Coleman et al., 2000).
Characterization of Potential Pesticides
A 2009 study on the powder diffraction data of N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives reveals their potential as pesticides. This work contributes to the field of agricultural chemistry by providing new data on the structural properties of these compounds (Olszewska et al., 2009).
Synthesis of Anticancer Drugs
Research in 2018 details the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its anticancer activity. This highlights the compound's potential application in cancer therapy, supported by in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Determination of Herbicide Residues
A 1997 study describes a method for determining residues of acetamide herbicides in crops, contributing to environmental and food safety research. This method aids in the detection and quantification of these compounds in agricultural products (Nortrup, 1997).
Propriétés
Numéro CAS |
27468-55-9 |
|---|---|
Nom du produit |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride |
Formule moléculaire |
C25H35ClN2O4 |
Poids moléculaire |
463 g/mol |
Nom IUPAC |
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C25H34N2O4.ClH/c1-3-4-18-30-22-10-12-23(13-11-22)31-20-25(28)27(17-16-26-14-5-6-15-26)21-8-7-9-24(19-21)29-2;/h7-13,19H,3-6,14-18,20H2,1-2H3;1H |
Clé InChI |
OMPPEMJDJUYBCE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC(=CC=C3)OC.Cl |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC(=CC=C3)OC.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



